(2S)-2-(3-fluorophenyl)-4-methylmorpholine
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Overview
Description
(2S)-2-(3-fluorophenyl)-4-methylmorpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a fluorophenyl group attached to the morpholine ring, which imparts unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-fluorophenyl)-4-methylmorpholine typically involves the reaction of 3-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with methylamine to yield the desired product. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require the presence of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and other advanced technologies may be employed to ensure consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(3-fluorophenyl)-4-methylmorpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
(2S)-2-(3-fluorophenyl)-4-methylmorpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-(3-fluorophenyl)-4-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (2S)-2-(3-fluorophenyl)-4-methylmorpholine include:
- (2S)-2-(3-fluorophenyl)-4-methylpyrrolidine
- (2S)-2-(3-fluorophenyl)-4-methylpiperidine
- (2S)-2-(3-fluorophenyl)-4-methylthiazolidine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the morpholine ring and the fluorophenyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
920798-66-9 |
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Molecular Formula |
C11H14FNO |
Molecular Weight |
195.23 g/mol |
IUPAC Name |
(2S)-2-(3-fluorophenyl)-4-methylmorpholine |
InChI |
InChI=1S/C11H14FNO/c1-13-5-6-14-11(8-13)9-3-2-4-10(12)7-9/h2-4,7,11H,5-6,8H2,1H3/t11-/m1/s1 |
InChI Key |
FMPASAAJMPOASQ-LLVKDONJSA-N |
Isomeric SMILES |
CN1CCO[C@H](C1)C2=CC(=CC=C2)F |
Canonical SMILES |
CN1CCOC(C1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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